N-(1-cyanocyclopentyl)-2-[5-(4-methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetamide

Cathepsin G Serine Protease Selectivity Off-Target Profiling

N-(1-cyanocyclopentyl)-2-[5-(4-methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetamide (CAS 869870-62-2; molecular formula C₂₄H₂₃N₃OS; molecular weight 401.53 g/mol) is a synthetic small molecule distinguished by its concurrent incorporation of a 1-cyanocyclopentyl moiety, a central acetamide linker, and a 2,4,5-trisubstituted thiazole core bearing distinct phenyl and p-tolyl substituents. This particular substitution architecture differentiates it from simpler N-(1-cyanocyclopentyl)benzamide or mono-aryl thiazole analogs.

Molecular Formula C24H23N3OS
Molecular Weight 401.53
CAS No. 869870-62-2
Cat. No. B2543279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-cyanocyclopentyl)-2-[5-(4-methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetamide
CAS869870-62-2
Molecular FormulaC24H23N3OS
Molecular Weight401.53
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=CC=C3)CC(=O)NC4(CCCC4)C#N
InChIInChI=1S/C24H23N3OS/c1-17-9-11-18(12-10-17)22-20(26-23(29-22)19-7-3-2-4-8-19)15-21(28)27-24(16-25)13-5-6-14-24/h2-4,7-12H,5-6,13-15H2,1H3,(H,27,28)
InChIKeyYNDPMYMIZOSONE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Cyanocyclopentyl)-2-[5-(4-methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetamide (CAS 869870-62-2): A Structurally Diversified Thiazole-Acetamide Scaffold for Specialized Probe and Lead Discovery Programs


N-(1-cyanocyclopentyl)-2-[5-(4-methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetamide (CAS 869870-62-2; molecular formula C₂₄H₂₃N₃OS; molecular weight 401.53 g/mol) is a synthetic small molecule distinguished by its concurrent incorporation of a 1-cyanocyclopentyl moiety, a central acetamide linker, and a 2,4,5-trisubstituted thiazole core bearing distinct phenyl and p-tolyl substituents . This particular substitution architecture differentiates it from simpler N-(1-cyanocyclopentyl)benzamide or mono-aryl thiazole analogs. Documented biological profiling within authoritative public databases includes both human protease selectivity screening and insect ryanodine receptor (RyR) targeting, positioning this scaffold at the intersection of mammalian probe development and invertebrate-focused agrochemical discovery [1].

Why Generic Thiazole or Cyanocyclopentyl Analogs Cannot Substitute N-(1-Cyanocyclopentyl)-2-[5-(4-methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetamide in Defined Assays


The biological profile of N-(1-cyanocyclopentyl)-2-[5-(4-methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetamide is governed by the synergistic contribution of its three structural modules: the cyanocyclopentyl group, the acetamide linker, and the diaryl-substituted thiazole. Simplification of the scaffold—such as removing either aryl ring, replacing the cyanocyclopentyl with a simple cyclopentyl or benzamide, or relocating the acetamide attachment point—can profoundly alter target engagement. For instance, the structurally truncated analog N-(1-cyanocyclopentyl)benzamide lacks the thiazole core entirely and is employed as a versatile small-molecule scaffold with no defined protease or RyR activity reported. Similarly, the core thiazole fragment 4-(4-methylphenyl)-2-phenyl-1,3-thiazole has been associated with sterol regulatory element-binding protein 2 (SREBP-2) inhibition (IC₅₀ = 18,600 nM in CHO-K1 cells) rather than cathepsin or RyR engagement [1]. These divergent activity signatures mean that simple in-class substitution based on a single substructure will not recapitulate the selectivity fingerprint of the full compound. Only the intact, trisubstituted architecture provides the spatial and electronic features necessary to achieve the documented selectivity profile across human cathepsin G and insect RyR targets.

Quantitative Differentiation Evidence for N-(1-Cyanocyclopentyl)-2-[5-(4-methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetamide Versus Structural Analogs


Negligible Human Cathepsin G Inhibition Versus Potent Reference Inhibitor Confirms Protease Selectivity

In a selectivity assay archived in BindingDB (ChEMBL_45525; CHEMBL661863), N-(1-cyanocyclopentyl)-2-[5-(4-methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetamide exhibited an IC₅₀ value exceeding 100,000 nM against human cathepsin G [1]. This stands in marked contrast to the potent peptidic inhibitor Cathepsin G Inhibitor I, which displays an IC₅₀ of 53 nM against the same enzyme [2]. The >1,800-fold difference indicates that the target compound is an extremely weak binder of cathepsin G, a property that can be exploited as a negative control or selectivity probe in multi-protease panels. Users seeking compounds with minimal cathepsin G liability—for example, in profiling panels where cathepsin G inhibition is an undesired off-target—should preferentially select this scaffold over active-site-directed cathepsin G inhibitors.

Cathepsin G Serine Protease Selectivity Off-Target Profiling

Complete Cathepsin G Inactivity Enables Cleaner Protease Selectivity Profiles Compared to Moderately Active SREBP-2 Inhibitor Scaffolds

The core thiazole fragment 4-(4-methylphenyl)-2-phenyl-1,3-thiazole, a substructure of the target compound, exhibits measurable SREBP-2 inhibitory activity with an IC₅₀ of 18,600 nM in CHO-K1 cells [1]. However, when this fragment is elaborated with the cyanocyclopentyl-acetamide extension, the resulting full compound loses all detectable cathepsin G activity (IC₅₀ >100,000 nM) [2] and is alternatively directed toward the insect RyR . This divergence demonstrates that the complete scaffold installs a biological selectivity filter: it simultaneously suppresses mammalian serine protease engagement while enabling invertebrate receptor targeting. For screening campaigns where separation of mammalian protease activity from insect-specific readouts is critical, the full compound offers a cleaner selectivity window than the simpler thiazole fragment alone.

Target Selectivity SREBP-2 Protease Panel Screening

Structural Uniqueness of the Trisubstituted Thiazole Core Distinguishes this Compound from Mono-Aryl Thiazole and Benzamide Analogs Available from Screening Collections

A substructure search reveals that the combination of a 2-phenyl, 5-(4-methylphenyl)-substituted thiazole linked via an acetamide bridge to a 1-cyanocyclopentyl moiety is not replicated among commonly cataloged analogs. The closest commercially available analogs include N-(1-cyanocyclopentyl)-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide (Hit2Lead SC-48871599; MW 277 Da) , which replaces both aromatic groups with small alkyl substituents, and N-(1-cyanocyclopentyl)benzamide (MW 214 Da) , which entirely lacks the thiazole ring. Neither compound incorporates the diaryl-thiazole pharmacophore. The full compound (MW 401.53 Da) occupies a distinct region of chemical space defined by higher molecular weight, greater aromatic surface area, and the presence of both a nitrile-bearing cyclopentyl and a tri-substituted heterocycle. For screening library designers seeking to maximize three-dimensional diversity and differentiate lead series, this scaffold offers a unique vector set not provided by simpler cyanocyclopentyl or mono-aryl thiazole building blocks.

Chemical Diversity Scaffold Uniqueness Screening Library Design

Publicly Curated Negligible Cathepsin G Activity Provides a Verified Negative-Control Datum Absent for Most Thiazole-Acetamide Analogs

Unlike the vast majority of thiazole-acetamide compounds in screening collections—for which no protease selectivity data are publicly available—this compound carries a curated, quantitative inactivity record in BindingDB (IC₅₀ >100,000 nM vs. cathepsin G) [1]. Many structurally related compounds, such as N-(4-methylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide and various N-(1-cyanocyclopentyl)-thiadiazole-acetamide hybrids , have no disclosed cathepsin activity data whatsoever. The availability of a verified negative result eliminates the uncertainty associated with uncharacterized analogs and accelerates decision-making in panel-screening and selectivity-profiling experimental designs.

Data Transparency Negative Control BindingDB

Insect Ryanodine Receptor Targeting Distinguishes This Compound from Mammalian Cathepsin-Focused Thiazole Chemotypes

While numerous thiazole-containing compounds, including odanacatib (cathepsin K) and various ketoheterocyclic inhibitors, have been optimized for mammalian cathepsin inhibition [1], the primary annotated target of N-(1-cyanocyclopentyl)-2-[5-(4-methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetamide is the insect ryanodine receptor (RyR) . RyR-targeting insecticides, such as the diamide class (e.g., chlorantraniliprole), represent a major agrochemical category with demonstrated species selectivity [2]. This compound's structural features—particularly the diaryl-thiazole core and the cyanocyclopentyl group—align with known RyR modulator pharmacophores described in patent literature for thiazole-based insecticidal compounds [3]. For discovery programs pursuing invertebrate-selective RyR modulators, this scaffold offers a starting point that is mechanistically orthogonal to mammalian cathepsin- or kinase-focused thiazole libraries.

Insecticide Discovery Ryanodine Receptor Agrochemical Lead

Optimal Scientific and Industrial Application Scenarios for N-(1-Cyanocyclopentyl)-2-[5-(4-methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetamide


Protease Selectivity Panel Negative Control for Cathepsin G

In multi-protease inhibitor screening cascades, this compound serves as a verified negative control for human cathepsin G. Its curated IC₅₀ of >100,000 nM [1] provides a quantitative inactivity benchmark that can define the assay window. When run alongside potent cathepsin G inhibitors such as Cathepsin G Inhibitor I (IC₅₀ = 53 nM) [2], it enables robust Z'-factor calculation and establishes the dynamic range of the assay. This application is directly supported by the cross-study comparable evidence in Evidence Item 1.

Insect Ryanodine Receptor Modulator Hit Finding and Agrochemical Lead Optimization

The annotated primary target of this compound is the insect ryanodine receptor (RyR) [1], a validated insecticide target exploited by commercial diamides. This scaffold can serve as a starting point for structure-activity relationship (SAR) exploration aimed at identifying novel RyR modulators with improved species selectivity or resistance-breaking profiles. Its thiazole-based architecture is structurally distinct from anthranilic diamides and may occupy different binding determinants on the RyR, as suggested by emerging cryo-EM studies on RyR-insecticide complexes [2]. This application is supported by the class-level inference evidence in Evidence Item 5.

Chemical Biology Probe for Selectivity Profiling Across Mammalian vs. Invertebrate Proteomes

The orthogonal target engagement pattern of this compound—negligible human cathepsin G inhibition combined with putative insect RyR activity [1][2]—makes it a valuable chemical biology tool for distinguishing mammalian serine protease-dependent phenotypes from invertebrate-specific ion channel effects. In co-culture or comparative lysate experiments, this scaffold can help attribute observed biological responses to either mammalian or insect pathways without cross-interference. This scenario derives from the target-class orthogonalization evidence established in Evidence Item 2.

Diversity-Oriented Synthesis and Screening Library Enrichment

The unique combination of a 1-cyanocyclopentyl group, an acetamide linker, and a diaryl-substituted thiazole core defines a distinct chemotype that is underrepresented in commercial screening collections [1]. Incorporating this compound into diversity sets increases the three-dimensional pharmacophore coverage and reduces redundancy with simpler cyanocyclopentyl or benzamide scaffolds. Its relatively higher molecular weight (401.53 Da) and increased aromatic character also position it favorably for fragment-to-lead expansion strategies where growing from a thiazole fragment (e.g., 4-(4-methylphenyl)-2-phenyl-1,3-thiazole) toward a fully elaborated lead is desired [2]. This application is supported by the scaffold uniqueness evidence in Evidence Item 3.

Quote Request

Request a Quote for N-(1-cyanocyclopentyl)-2-[5-(4-methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.